molecular formula C13H24N2O2 B3049038 tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate CAS No. 1909336-06-6

tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate

Cat. No.: B3049038
CAS No.: 1909336-06-6
M. Wt: 240.34
InChI Key: JSQIERZWKALRIT-UHFFFAOYSA-N
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Description

tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate (CAS: 1909336-06-6) is a bicyclic carbamate derivative featuring a 6-azaspiro[3.4]octane core. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The compound includes a tert-butoxycarbonyl (Boc) protective group, commonly used in organic synthesis to shield amines during multi-step reactions. The spirocyclic architecture introduces conformational rigidity, which can enhance binding specificity in pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.4]octan-8-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-7-14-9-13(10)5-4-6-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQIERZWKALRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145891
Record name Carbamic acid, N-(6-azaspiro[3.4]oct-8-ylmethyl)-, 1,1-dimethylethyl ester
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Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-06-6
Record name Carbamic acid, N-(6-azaspiro[3.4]oct-8-ylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909336-06-6
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Record name Carbamic acid, N-(6-azaspiro[3.4]oct-8-ylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate
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Preparation Methods

Intramolecular Cyclization of Bicyclic Precursors

A patent (US 8,987,268 B2) outlines a method starting with 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, which undergoes potassium hydroxide-mediated cyclization to form a spirocyclic intermediate. The reaction proceeds via nucleophilic attack, with the ethoxycarbonyl group acting as a leaving agent. Subsequent reduction of the carboxylic acid to an alcohol and conversion to an amine via Curtius rearrangement yields the 6-azaspiro[3.4]octan-8-ylmethyl backbone.

Reaction Conditions

  • Reagent : KOH (2.5 equiv), ethanol, reflux, 12 h.
  • Yield : ~65% (isolated after column chromatography).
  • Key Intermediate : 6-Benzyl-6-azaspiro[3.4]octan-8-amine (confirmed by $$^1$$H NMR).

Ring-Closing Metathesis (RCM)

An alternative route employs Grubbs catalyst-mediated RCM to form the spirocyclic structure. Starting from a diene-substituted cyclobutane, the reaction generates the azaspiro framework in moderate yields. This method benefits from stereochemical control but requires anhydrous conditions.

Reaction Conditions

  • Catalyst : Grubbs 2nd generation (5 mol%).
  • Solvent : Dichloromethane, 40°C, 6 h.
  • Yield : 50–55% (HPLC purity >90%).

Boc Protection of the Spirocyclic Amine

Following spirocycle synthesis, the primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride). The AK Scientific safety data sheet emphasizes rigorous temperature control during this exothermic reaction.

Standard Boc Protection Protocol

  • Reagents : Boc anhydride (1.2 equiv), triethylamine (1.5 equiv), THF, 0°C → RT.
  • Reaction Time : 4 h.
  • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and solvent evaporation.
  • Yield : 85–90% (by $$^{13}$$C NMR).

Optimization for Steric Hindrance

The spirocyclic amine’s steric bulk necessitates prolonged reaction times (8–12 h) and excess Boc anhydride (2.0 equiv) to achieve >95% conversion.

Purification and Characterization

Crude product purification is critical due to byproducts from incomplete Boc protection.

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).
  • Eluent : Hexane/ethyl acetate (7:3 → 1:1 gradient).
  • Purity : ≥98% (HPLC, UV 254 nm).

Analytical Data

Parameter Value
Molecular Weight 240.34 g/mol
$$^1$$H NMR δ 1.44 (s, 9H, Boc), 3.2–3.5 (m, 4H, spiro-H)
HPLC Retention 8.2 min (C18, acetonitrile/H₂O)

Comparative Analysis of Methods

Method Yield Purity Complexity
Intramolecular Cyclization 65% 98% High
RCM 55% 90% Moderate
Optimized Boc Protection 90% 95% Low

The intramolecular cyclization route offers superior purity but demands advanced technical expertise. RCM provides stereochemical fidelity at the expense of yield.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete spirocyclization generates linear amines, mitigated by precise stoichiometry and slow reagent addition.

Moisture Sensitivity

The Boc-protected compound is hygroscopic; storage under nitrogen at –20°C is recommended.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate 1909336-06-6 C₁₃H₂₄N₂O₂ 240.34 Reference compound; Boc-protected methylene-linked spiro[3.4]octane
tert-Butyl N-(2-azaspiro[3.4]octan-6-yl)carbamate (QV-2708) 1638761-24-6 C₁₂H₂₂N₂O₂ 226.32 Azaspiro ring nitrogen at position 2 vs. 6; absence of methylene linker
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₄H₂₄N₂O₂ 252.35 Larger spiro[3.5] ring; increased ring strain and conformational flexibility
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate 129321-82-0 C₁₃H₂₃NO₃ 241.33 Hydroxymethyl substituent enhances polarity and hydrogen-bonding potential
tert-Butyl N-(6-azaspiro[3.4]octan-1-yl)carbamate hydrochloride (QM-9519) 1946021-32-4 C₁₂H₂₂ClN₂O₂ 262.78 Hydrochloride salt; nitrogen at position 1 vs. 8; improved aqueous solubility

Physicochemical Properties

  • Solubility: The hydrochloride salt (QM-9519) exhibits higher aqueous solubility compared to the free base due to ionic character . Hydroxymethyl derivatives (e.g., CAS 129321-82-0) show increased polarity, favoring solubility in polar solvents like methanol or DMSO .
  • Stability: The Boc group in the reference compound enhances stability under basic conditions but is acid-labile, enabling selective deprotection . Analogues with larger spiro rings (e.g., spiro[3.5]nonane) may exhibit reduced thermal stability due to ring strain .

Biological Activity

tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate is a synthetic compound notable for its unique spirocyclic structure, which includes a tert-butyl group and a 6-azaspiro[3.4]octane moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 1909336-06-6

The presence of the carbamate functional group allows this compound to participate in various chemical reactions, enhancing its utility in biological applications.

Biological Activity Overview

Research indicates that compounds featuring the 6-azaspiro[3.4]octane framework exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds related to the spirocyclic structure have shown efficacy against bacterial strains, including Mycobacterium tuberculosis.
  • Anticancer Potential : Some derivatives have been identified as inhibitors of critical pathways involved in cancer progression, such as the menin-MLL1 interaction.
  • Neurological Effects : Certain analogs have been studied for their action on dopamine receptors, suggesting potential applications in treating neurological disorders.

The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms, including:

  • Nucleophilic Substitution Reactions : The nitrogen atom in the spirocyclic structure facilitates nucleophilic attacks, allowing for modifications that can enhance biological activity.
  • Hydrolysis : Under acidic or basic conditions, the carbamate group can hydrolyze, releasing amines that may exhibit their own biological effects.

Antimicrobial Studies

A study evaluating the antimicrobial properties of compounds derived from the 6-azaspiro[3.4]octane core demonstrated significant activity against drug-sensitive strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for selected compounds were recorded, highlighting the potential of these derivatives as therapeutic agents.

CompoundMIC (µg/mL)
Compound A0.016
Compound B0.032
This compoundTBD

Neurological Activity

Research has indicated that certain derivatives can act as selective dopamine D3 receptor antagonists, which may have implications for treating conditions such as schizophrenia and Parkinson's disease.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

  • Starting Materials : A spirocyclic amine and tert-butyl chloroformate.
  • Reaction Conditions : Conducted under inert atmospheric conditions (e.g., nitrogen), at temperatures ranging from 0 to 25°C to control reaction rates.
  • Purification Techniques : Common methods include recrystallization and column chromatography.

Q & A

Q. What computational tools predict reactivity of intermediates?

  • Software : Gaussian (DFT calculations) for transition state modeling; AutoDock for binding affinity predictions ().
  • Case Study : Docking of tert-butyl derivatives into kinase active sites guided substituent modifications ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate
Reactant of Route 2
tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate

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